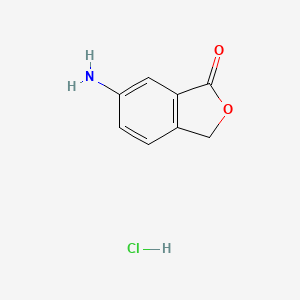

6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Description

BenchChem offers high-quality 6-Amino-1,3-dihydroisobenzofuran-1-one HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Amino-1,3-dihydroisobenzofuran-1-one HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-amino-3H-2-benzofuran-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2.ClH/c9-6-2-1-5-4-11-8(10)7(5)3-6;/h1-3H,4,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNBFZZNEGHSMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)N)C(=O)O1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"6-Amino-1,3-dihydroisobenzofuran-1-one HCl chemical properties"

This guide serves as a technical reference for 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (also known as 6-Aminophthalide HCl ), a critical pharmacophore in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, most notably Niraparib .[1]

Chemical Core & Drug Development Applications

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is the hydrochloride salt of 6-aminophthalide. It functions as a high-value building block in medicinal chemistry, primarily due to the phthalide (isobenzofuranone) moiety which serves as a rigid, polar scaffold capable of hydrogen bonding.[1] Its primary industrial application is as a key intermediate in the synthesis of Niraparib (Zejula) , a potent PARP inhibitor used in ovarian cancer therapy.[1] The hydrochloride salt form is preferred in process chemistry for its enhanced crystallinity, water solubility, and storage stability compared to the free base.[1]

Chemical Identity & Structural Analysis[2]

| Property | Detail |

| IUPAC Name | 6-Amino-1,3-dihydroisobenzofuran-1-one hydrochloride |

| Common Name | 6-Aminophthalide HCl |

| CAS Number (Free Base) | 57319-65-0 |

| CAS Number (HCl Salt) | 1820687-35-1 |

| Molecular Formula | C₈H₇NO₂[2][3] · HCl |

| Molecular Weight | 185.61 g/mol (Salt); 149.15 g/mol (Free Base) |

| SMILES | Cl.NC1=CC=C(C=C1)C2OCC2=O |

| Structural Features | • Lactone Ring: Electrophilic center susceptible to hydrolysis under strong base.[1]• Primary Amine: Nucleophilic handle for amide coupling or reductive amination.[1]• Aromatic System: Electron-rich benzene ring fused to the lactone. |

Physicochemical Properties[5][6][7][8][9]

The conversion of the free base to the hydrochloride salt significantly alters the physical handling properties, making it more suitable for GMP manufacturing.

| Property | Free Base (6-Aminophthalide) | Hydrochloride Salt (HCl) |

| Appearance | White to pale yellow crystalline solid | Off-white to beige hygroscopic powder |

| Melting Point | 183–193 °C | >250 °C (Decomposes) |

| Solubility (Water) | Low (~1.3 mg/mL) | High (Ionizable salt form) |

| Solubility (Organic) | Soluble in DMSO, DMF, EtOAc | Soluble in DMSO, MeOH; Insoluble in non-polar solvents |

| pKa (Calculated) | ~3.88 (Amine conjugate acid) | N/A (Salt dissociates) |

| Stability | Stable under ambient conditions | Hygroscopic; store under inert gas (N₂/Ar) |

Synthesis & Manufacturing Protocols

Synthetic Route: Nitro-Reduction Pathway

The industrial preparation typically begins with 6-nitrophthalide , which is reduced to the amine. The HCl salt is generated in situ or as a final purification step to isolate the product from metal catalysts.

Step-by-Step Protocol:

-

Starting Material: Suspend 6-nitrophthalide (1.0 eq) in Methanol or Ethanol.

-

Reduction:

-

Catalytic Hydrogenation: Add 10% Pd/C (5 wt%) and stir under H₂ atmosphere (30–50 psi) at RT for 4–6 hours.

-

Alternative (Iron Reduction): Use Fe powder (3.0 eq) and NH₄Cl in EtOH/H₂O at reflux (cheaper, avoids noble metals).[1]

-

-

Filtration: Filter the catalyst (Pd/C or Iron sludge) through a Celite pad.

-

Salt Formation:

-

Cool the filtrate to 0–5 °C.

-

Slowly add 4M HCl in Dioxane or concentrated aqueous HCl (1.1 eq).

-

The hydrochloride salt precipitates as a solid.

-

-

Isolation: Filter the precipitate, wash with cold diethyl ether or MTBE to remove impurities, and dry under vacuum at 40 °C.[1]

Synthesis Workflow Diagram

Caption: Industrial synthesis pathway from phthalic anhydride to 6-aminophthalide HCl.

Applications in Drug Development (Niraparib)

6-Aminophthalide is the scaffold that anchors Niraparib to the PARP enzyme active site. The amine group is derivatized to link with the piperidine moiety.

Role in Niraparib Synthesis

In the convergent synthesis of Niraparib:

-

Activation: The 6-amino group is often converted into a carbamate or reacted with an activated carboxylic acid/isocyanate derivative.

-

Coupling: It is coupled with a 3-substituted piperidine derivative (the other half of the Niraparib molecule).

-

Chirality: The stereochemistry of the final drug is usually determined by the piperidine partner, but the achiral phthalide core provides the necessary binding affinity.

Drug Synthesis Flow

Caption: Convergent synthesis strategy for Niraparib utilizing 6-aminophthalide HCl.

Analytical Characterization

To ensure the integrity of the HCl salt, the following analytical signatures should be verified:

-

¹H NMR (DMSO-d₆):

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 254 nm (Strong absorption due to benzofuranone chromophore).

-

-

Chloride Content: Potentiometric titration with AgNO₃ should confirm 1:1 stoichiometry (approx. 19.1% Cl⁻).

Handling & Safety

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Storage: Store at 2–8 °C under inert atmosphere. The HCl salt is hygroscopic; exposure to moisture may lead to clumping or partial hydrolysis of the lactone ring over extended periods.

-

Stability: Stable for >2 years if stored properly. Avoid strong bases which will open the lactone ring and deprotonate the ammonium salt.

References

-

Apollo Scientific. (n.d.). 6-Aminophthalide CAS 57319-65-0. Retrieved from

-

National Institutes of Health (NIH). (n.d.). 6-Aminophthalide - PubChem Compound Summary. Retrieved from

-

ChemicalBook. (2025). 6-Aminophthalide Properties and Suppliers. Retrieved from

-

Google Patents. (2019). Process for preparing intermediate of anti-tumor drug niraparib (WO2019072237A1). Retrieved from

-

Fisher Scientific. (n.d.). 6-Aminophthalide, 95%. Retrieved from

Sources

An In-Depth Technical Guide to 6-Amino-1,3-dihydroisobenzofuran-1-one HCl: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Amino-1,3-dihydroisobenzofuran-1-one hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and materials science. The document delves into its molecular structure, physicochemical properties, and detailed analytical characterization. Furthermore, it outlines a robust synthesis protocol and discusses its current and potential applications, particularly in the realm of drug discovery, supported by an exploration of its biological context. This guide is intended to be a vital resource for researchers and professionals engaged in the fields of organic synthesis and drug development, offering both foundational knowledge and practical insights.

Introduction

6-Amino-1,3-dihydroisobenzofuran-1-one, also known as 6-aminophthalide, is a heterocyclic compound featuring a fused γ-lactone and benzene ring system. Its hydrochloride salt is of particular interest in pharmaceutical development due to its enhanced stability and solubility, which are critical properties for active pharmaceutical ingredients (APIs). The isobenzofuran-1(3H)-one core is a structural motif present in a variety of biologically active natural products and synthetic compounds, exhibiting activities that range from antidepressant to amoebicidal.[1][2] This guide will provide a detailed examination of the hydrochloride form of this versatile building block.

Molecular Structure and Chemical Properties

The structural integrity of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl is fundamental to its chemical behavior and reactivity. The molecule consists of a bicyclic system where a γ-lactone ring is fused to a benzene ring, with an amino group substituted at the 6-position. The hydrochloride salt is formed by the protonation of the primary amino group.

Physicochemical Properties

While specific experimental data for the hydrochloride salt is not widely published, the properties can be inferred from the free base and general principles of salt formation.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| CAS Number | 57319-65-0 (for free base) | [3] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in water and polar organic solvents | General knowledge |

| Melting Point | Expected to be higher than the free base due to ionic character | General knowledge |

Structural Elucidation Workflow

The definitive identification and characterization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl rely on a combination of spectroscopic techniques.

Caption: Workflow for the synthesis and structural confirmation of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Synthesis and Purification

The synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a multi-step process that begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt.

Synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one (Free Base)

A plausible synthetic route can be adapted from general methods for the synthesis of isobenzofuranones.[4][5]

Protocol:

-

Starting Material: 4-Nitrophthalic anhydride.

-

Reduction of one carboxylic acid group: Selective reduction of one of the carboxylic acid groups of 4-nitrophthalic acid (obtained from the hydrolysis of the anhydride) to a hydroxymethyl group.

-

Lactonization: Acid-catalyzed intramolecular esterification (lactonization) to form the γ-lactone ring, yielding 6-nitro-1,3-dihydroisobenzofuran-1-one.

-

Reduction of the nitro group: Reduction of the nitro group to a primary amine using a reducing agent such as SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

-

Purification: The resulting 6-Amino-1,3-dihydroisobenzofuran-1-one is purified by recrystallization or column chromatography.

Formation of the Hydrochloride Salt

Protocol:

-

Dissolve the purified 6-Amino-1,3-dihydroisobenzofuran-1-one free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

Slowly add a stoichiometric amount of a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield pure 6-Amino-1,3-dihydroisobenzofuran-1-one HCl.

Analytical Characterization

Detailed spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the lactone ring, and the protons of the ammonium group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the ammonium group. Aromatic protons would typically appear in the 7-8 ppm range. The methylene protons (CH₂) would likely be a singlet around 5.0-5.5 ppm. The ammonium protons (-NH₃⁺) would appear as a broad singlet at a downfield chemical shift, which is exchangeable with D₂O.[6][7]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around 170 ppm), the aromatic carbons (110-150 ppm), and the methylene carbon (around 70 ppm).[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| N-H stretch (ammonium) | 3200-3400 | Broad, strong absorption |

| C-H stretch (aromatic) | 3000-3100 | Medium to weak, sharp peaks |

| C-H stretch (aliphatic) | 2850-2960 | Medium to weak, sharp peaks |

| C=O stretch (lactone) | ~1760 | Strong, sharp absorption |

| C=C stretch (aromatic) | 1450-1600 | Multiple medium to strong peaks |

| C-O stretch (lactone) | 1000-1300 | Strong absorption |

Source: Predicted based on standard FTIR correlation tables.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 6-Amino-1,3-dihydroisobenzofuran-1-one HCl, Electrospray Ionization (ESI) would be a suitable technique. The spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ corresponding to the free base (m/z ≈ 150.06).[10]

Applications in Drug Discovery and Development

Derivatives of isobenzofuran-1(3H)-one have shown a wide range of biological activities, making them attractive scaffolds for drug discovery.

Potential as Antidepressant Agents

Recent studies have highlighted the potential of novel isobenzofuran-1(3H)-one derivatives as antidepressants.[1][11] These compounds have been shown to act as serotonin reuptake inhibitors. The 6-amino substitution provides a key site for further chemical modification to optimize pharmacological properties.

Caption: Proposed mechanism of action for isobenzofuran-1(3H)-one derivatives as serotonin reuptake inhibitors.

Other Potential Therapeutic Areas

The isobenzofuranone core has also been investigated for other therapeutic applications, including:

-

Amoebicidal activity: Certain derivatives have shown efficacy against Acanthamoeba castellanii.[2]

-

Antimicrobial properties: Some substituted isobenzofuranones have demonstrated antibacterial and antifungal activity.[12]

Safety and Handling

Conclusion

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a valuable chemical entity with significant potential, particularly in the field of medicinal chemistry. Its structural features make it an attractive starting point for the synthesis of novel therapeutic agents. This guide provides a foundational understanding of its structure, properties, synthesis, and potential applications, serving as a critical resource for researchers aiming to leverage this compound in their work. Further investigation into the biological activities of its derivatives is warranted and is a promising area for future research.

References

- Tao, L., Yao, C., Wang, S., et al. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry, 114, 117941.

-

Watson International Ltd. (n.d.). 6-AMINO-1,3-DIHYDROISOBENZOFURAN-1-ONE CAS 57319-65-0. Retrieved from [Link]

- Reyes-Batlle, M., et al. (2021). Isobenzofuran-1(3H)-one derivatives: Amoebicidal activity and program cell death in Acanthamoeba castellanii Neff. Digital.CSIC.

-

PubChem. (n.d.). 6-Amino-3',6'-dihydroxyspiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one. Retrieved from [Link]

- Al-Soud, Y. A., et al. (2014). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 341-344.

-

PubMed. (2024). Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents. Retrieved from [Link]

- Wang, P., et al. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Chinese Chemical Letters, 25(3), 469-472.

-

ResearchGate. (n.d.). Example isobenzofuran-1(3H)-ones and their biological activities. Retrieved from [Link]

-

NIST. (n.d.). 1(3H)-Isobenzofuranone, 6,7-dimethoxy-. Retrieved from [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

-

Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

- Al-Azzawi, A. M., & Al-Razzak, F. H. (2014). One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. ACS Omega, 5(29), 18073–18080.

Sources

- 1. PRIME PubMed | Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents [unboundmedicine.com]

- 2. digital.csic.es [digital.csic.es]

- 3. caming.com [caming.com]

- 4. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. instanano.com [instanano.com]

- 10. 1(3H)-Isobenzofuranone, 6,7-dimethoxy- [webbook.nist.gov]

- 11. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. imjst.org [imjst.org]

Technical Guide: Solubility Profile & Solvent Selection for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

[1]

Executive Summary

Compound: 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (6-Aminophthalide HCl) CAS (Free Base): 57319-65-0 / 13676-57-8 Class: Anilinium Salt / Phthalide Derivative[1]

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Aminophthalide HCl. Unlike its free base form, which exhibits moderate lipophilicity, the hydrochloride salt represents a polar ionic lattice.[2] Consequently, its solubility profile is inverted: it demonstrates high affinity for high-dielectric protic solvents and negligible solubility in non-polar organic media.[2]

This document details the thermodynamic rationale for solvent selection, provides a semi-quantitative solubility landscape, and outlines a self-validating protocol for precise solubility determination in drug development workflows.[2]

Chemical Profile & Thermodynamic Basis[1][3]

To understand the solubility behavior, we must analyze the solvation thermodynamics of the anilinium chloride moiety fused to the phthalide core.

-

Lattice Energy: The ionic bond between the protonated amine (

) and the chloride counter-ion ( -

Phthalide Core: The lactone ring introduces a dipole but remains relatively hydrophobic compared to the ionic tail. This duality restricts solubility in purely aqueous media (without pH adjustment) and purely non-polar media.

Solvation Mechanism

The dissolution process follows a three-step thermodynamic cycle:

-

Cavitation: Solvent molecules separate to make space (Endothermic).

-

Lattice Disruption: The ionic crystal lattice breaks (Endothermic).

-

Solvation: Solvent molecules orient around

and

For 6-Aminophthalide HCl, Step 3 is only favorable in solvents with high dielectric constants (

Figure 1: Thermodynamic cycle of 6-Aminophthalide HCl dissolution. Successful solvation requires solvents that satisfy the high polarity demands of the ionic salt.

Solubility Landscape in Organic Solvents[4]

The following data categorizes solvents based on their interaction with the 6-Aminophthalide HCl salt. Note that exact quantitative values (

Table 1: Solubility Profile

| Solvent Class | Specific Solvent | Solubility Prediction | Mechanistic Insight | Application |

| Polar Protic | Water | High (>50 mg/mL) | Strong ion-dipole hydration of | Reaction medium, Extraction (Aq.[2] phase). |

| Methanol | High | High dielectric constant ( | Primary solvent for synthesis/transfer. | |

| Ethanol | Moderate | Reduced polarity compared to MeOH; solubility drops significantly with temp.[2] | Ideal Recrystallization Solvent. | |

| Isopropanol | Low | Steric bulk reduces solvation shell efficiency. | Anti-solvent for crystallization. | |

| Polar Aprotic | DMSO | Very High | Strong dipole stabilizes cation; high | NMR analysis, Stock solutions for bio-assays.[2] |

| DMF / DMAc | High | Similar to DMSO but lower viscosity. | Reaction solvent for coupling. | |

| Non-Polar / Low Polarity | Ethyl Acetate | Negligible (<1 mg/mL) | Lacks H-bond donors; insufficient polarity to break ionic lattice. | Washer (removes non-polar impurities).[2] |

| DCM / Chloroform | Negligible | Chlorinated solvents cannot solvate the chloride salt effectively. | Extraction (Organic phase washes). | |

| Hexane / Heptane | Insoluble | Zero polarity match. | Anti-solvent to force precipitation. |

Critical Application Note:

-

For Purification: Dissolve crude HCl salt in hot Ethanol (or Methanol/EtOH mix). Cool slowly. The salt will crystallize out while non-polar impurities remain in solution.

-

For Free Basing: To extract into Ethyl Acetate, you must neutralize the HCl salt with a base (e.g.,

) to generate the free amine (6-Aminophthalide), which partitions readily into organic layers.[2]

Experimental Protocol: Determination of Solubility

Do not rely on literature values alone. Batch-to-batch variation in crystallinity can alter solubility kinetics. Use this self-validating protocol.

Method: Saturation Shake-Flask (Gravimetric)[1]

Objective: Determine the saturation solubility (

Reagents:

-

6-Aminophthalide HCl (Test Article)

-

Target Solvent (HPLC Grade)

-

0.22 µm PTFE Syringe Filter[2]

Workflow:

-

Preparation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

-

Validation Check: Ensure solid is still visible. If fully dissolved, add more solid until a precipitate persists.[2]

-

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent crash-out in the filter).

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of filtrate into a pre-weighed weighing boat (

). -

Evaporate solvent (vacuum oven at 40°C or nitrogen stream).

-

Weigh the dry residue (

).

-

-

Calculation:

Alternative (HPLC): For high-sensitivity detection (e.g., in anti-solvents), dilute the filtrate 1:100 in Water/Acetonitrile and inject into HPLC.[2] Quantify against a standard curve of the free base.

Figure 2: Standard Operating Procedure (SOP) for solubility determination.

Synthesis & Isolation Strategy

The solubility difference between the HCl salt and the free base is the primary lever for isolation.

Scenario: Isolating 6-Aminophthalide HCl from a Reaction Mixture

If the synthesis involves the reduction of 6-nitrophthalide, the product is often the free amine. To isolate it as the HCl salt:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (The free amine is soluble; inorganic salts are not).

-

Filtration: Filter off catalyst (Pd/C) or inorganic salts.

-

Salt Formation: Add HCl in Ethanol (or gaseous HCl) to the filtrate.

-

Precipitation: The 6-Aminophthalide HCl salt will instantly precipitate (as it is insoluble in Ethyl Acetate).

-

Wash: Filter the solid and wash with Ethyl Acetate to remove non-polar byproducts.

Scenario: Recrystallization[1][2][3][5][6]

-

Solvent System: Ethanol (hot)

Ethanol (cold). -

Anti-Solvent Method: Dissolve in minimal Methanol (room temp), then slowly add Diethyl Ether or Ethyl Acetate until turbidity appears.[2] Refrigerate to crystallize.

References

"6-Amino-1,3-dihydroisobenzofuran-1-one HCl starting material for synthesis"

Technical Guide: 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

PART 1: CORE DIRECTIVE

Executive Summary

This technical guide details the synthesis, characterization, and application of 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride (also known as 6-Aminophthalide HCl). As a privileged scaffold in medicinal chemistry, this molecule serves as a critical intermediate for the synthesis of phthalazinone-based PARP inhibitors (e.g., analogs of Olaparib) and indenoisoquinoline topoisomerase I poisons .

This document diverges from standard recipe-based protocols by focusing on the process chemistry logic—why specific routes are chosen, how to manage regioselectivity during the nitration of phthalide, and how to ensure the stability of the final salt form.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Chemical Profile & Significance

The phthalide core (isobenzofuran-1-one) is a bicyclic lactone that serves as a masked aldehyde/acid equivalent. The 6-amino derivative is particularly valuable because the amine provides a handle for further functionalization (e.g., Sandmeyer reactions, amide couplings) while the lactone ring can be opened with hydrazines to form phthalazinones , a pharmacophore found in several FDA-approved oncology drugs.

| Property | Data |

| IUPAC Name | 6-Amino-1,3-dihydroisobenzofuran-1-one Hydrochloride |

| Common Name | 6-Aminophthalide HCl |

| CAS (Free Base) | 57319-65-0 |

| CAS (HCl Salt) | Not widely listed; custom synthesis common |

| Molecular Weight | 185.61 g/mol (HCl salt) |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar organics.[1] |

| Appearance | White to pale yellow crystalline solid. |

| Stability | Hygroscopic; store under inert atmosphere at -20°C. |

Synthesis of the Starting Material

The synthesis of 6-aminophthalide HCl is a classic problem in regiocontrol. Direct nitration of phthalide yields a mixture of isomers. The following protocol prioritizes purity and scalability.

Step 1: Regioselective Nitration of Phthalide

The nitration of phthalide is the industry-standard entry point. However, the directing effect of the lactone carbonyl directs the nitro group primarily to the meta position (Position 6) relative to the carbonyl? No. The carbonyl is electron-withdrawing (meta-director), but the ether oxygen is electron-donating (ortho/para-director).

-

Mechanism: The ether oxygen at position 2 activates positions 4 and 6. The carbonyl at position 1 deactivates position 3 and 5.

-

Reality Check: Direct nitration of phthalide typically yields a mixture of 5-nitrophthalide (major, ~60-70%) and 6-nitrophthalide (minor, ~5-10%).

-

Critical Process Parameter: To obtain the 6-isomer, one must either separate the isomers via fractional crystallization or use a de novo route starting from 2-methyl-3-nitrobenzoate. For this guide, we describe the separation route as it uses cheaper starting materials, but we note the yield limitation.

Step 2: Catalytic Hydrogenation (Reduction)

Reduction of the nitro group to the amine is best achieved via catalytic hydrogenation to avoid metal waste (Fe/Sn) and simplify workup.

Step 3: Salt Formation (The Self-Validating Step)

Converting the free base to the HCl salt is not just for stability; it acts as a purification step. The HCl salt crystallizes out, leaving non-basic impurities in the mother liquor.

Experimental Protocols

Protocol A: Synthesis of 6-Nitrophthalide (Precursor)

-

Reagents: Phthalide (1.0 eq), Fuming

, conc. -

Procedure:

-

Dissolve phthalide in conc.

at 0°C. -

Dropwise add fuming

maintaining temp < 5°C. -

Stir at RT for 2 hours. Pour onto ice.

-

Purification (Crucial): Filter the crude solid. Recrystallize from Acetone/EtOH . The 5-nitro isomer is less soluble and crystallizes first. The mother liquor is enriched in the 6-nitro isomer . Evaporate mother liquor and recrystallize from Methanol to isolate 6-nitrophthalide.

-

Validation:

NMR must show a doublet at

-

Protocol B: Hydrogenation to 6-Aminophthalide

-

Reagents: 6-Nitrophthalide, 10% Pd/C (5 wt%), Ethyl Acetate/Methanol (1:1).

-

Procedure:

-

Charge vessel with 6-nitrophthalide and solvent.

-

Add Pd/C catalyst under

blanket. -

Purge with

gas (balloon or 1 atm). Stir vigorously for 4-6 hours. -

Monitor: TLC (EtOAc:Hex 1:1) shows disappearance of UV-active nitro compound and appearance of a fluorescent amine spot.

-

Filter through Celite to remove Pd. Concentrate filtrate to obtain the off-white free base.

-

Protocol C: Preparation of the HCl Salt

-

Reagents: 6-Aminophthalide (Free Base), 4M HCl in Dioxane, Anhydrous Ether.

-

Procedure:

-

Dissolve the free base (1.0 g) in a minimum amount of dry Ethyl Acetate (approx. 10 mL). If solubility is poor, add a small amount of Methanol.

-

Cool the solution to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (1.2 eq, approx. 2.0 mL) dropwise over 10 minutes.

-

Observation: A white precipitate should form immediately.

-

Stir at 0°C for 30 minutes.

-

Add Anhydrous Diethyl Ether (20 mL) to drive precipitation to completion.

-

Filter the solid under

(hygroscopic!). Wash with cold ether. -

Dry under high vacuum (

mbar) at 40°C for 4 hours.

-

Synthetic Utility & Applications

Pathway 1: Synthesis of Phthalazinone PARP Inhibitors

The most high-value application of 6-aminophthalide is its conversion to 6-aminophthalazin-1(2H)-one . This core mimics the nicotinamide moiety of

-

Reaction: 6-Aminophthalide + Hydrazine Hydrate

6-Aminophthalazin-1(2H)-one. -

Mechanism: Hydrazine attacks the lactone carbonyl, opening the ring to form a hydrazide intermediate, which then cyclizes with the benzylic carbon (after oxidation or direct displacement if a leaving group is present, though for phthalide, oxidative conditions or high heat are often needed to aromatize). Note: For direct conversion, 3-bromophthalides are often used, but unmodified phthalides can react with hydrazine under reflux to give the phthalazinone via autoxidation.

Pathway 2: Sandmeyer Functionalization

The amino group allows access to a library of 6-substituted phthalides (Halo, Cyano, Hydroxy) via diazonium salts, useful for Indenoisoquinoline synthesis (Topoisomerase I inhibitors).

PART 3: VISUALIZATION & FORMATTING

Visual 1: Synthesis of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Caption: Step-by-step synthetic pathway from Phthalide to the target HCl salt, highlighting the critical isomer separation step.

Visual 2: Downstream Pharmaceutical Applications

Caption: Divergent synthetic utility of 6-Aminophthalide in oncology drug discovery (PARP and Topoisomerase inhibitors).

References

-

Synthesis of Phthalazinones: L. A. Hardegger, et al. "Halogen Bonding at the Active Sites of Human Cathepsin L and MEK1." ChemMedChem, 2011. (Discusses phthalide to phthalazinone conversion).

-

Indenoisoquinoline Synthesis: M. Cushman, et al. "Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore." J. Med.[2] Chem., 2011.[3][4] (Details the synthesis of 6-aminophthalide and its conversion to anticancer agents).

-

Nitration of Phthalide: Organic Syntheses, Coll. Vol. 1, p. 408 (1941). (Foundational method for nitration of phthalic derivatives).[5]

- Salt Formation Protocols:Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.

Sources

- 1. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]

- 2. Discovery of Potent Indenoisoquinoline Topoisomerase I Poisons Lacking the 3-Nitro Toxicophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

Chemo-Selectivity and Functionalization of 6-Amino-1,3-dihydroisobenzofuran-1-one: A Strategic Guide

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (CAS: 13676-47-6), often referred to as 6-aminophthalide , is a critical pharmacophore in modern medicinal chemistry. It serves as the primary scaffold for the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors (e.g., Olaparib analogs) and next-generation immunomodulatory imide drugs (IMiDs).

This guide addresses the specific challenge of functionalizing the C6-amino group while preserving the integrity of the labile lactone ring. The electronic push-pull system—between the electron-donating amine and the electron-withdrawing lactone—creates a unique reactivity profile that requires precise pH and solvent control to avoid catastrophic ring opening.

Electronic Profile & Reactivity Landscape

Structural Analysis

The molecule consists of a benzene ring fused to a

-

Nucleophilicity: The

group acts as a typical aniline nucleophile, but its basicity is attenuated (estimated pKa -

Electrophilicity: The lactone carbonyl is susceptible to nucleophilic attack. Under strongly basic conditions (pH > 10), the ring opens to form the corresponding hydroxy-acid salt.

Reactivity Map (Visualization)

Figure 1: Strategic reactivity pathways. Green/Yellow paths represent desired functionalization; Red dashed path represents the primary degradation risk.

Experimental Protocols

Protocol A: Chemoselective N-Acylation

Objective: Synthesize amide derivatives (e.g., for PARP inhibitor libraries) without hydrolyzing the lactone. Challenge: Standard Schotten-Baumann conditions (aq. NaOH) will destroy the lactone.

Materials

-

6-Aminophthalide (1.0 eq)

-

Acid Chloride (1.1 eq) or Carboxylic Acid (1.1 eq) + HATU (1.2 eq)

-

Base: Pyridine (for acid chlorides) or DIPEA (for coupling agents)

-

Solvent: Anhydrous DMF or DCM (Solubility is often poor in DCM; DMF is preferred).

Step-by-Step Methodology

-

Dissolution: Dissolve 6-aminophthalide (1.0 mmol) in anhydrous DMF (3 mL). Ensure the solution is clear; gentle heating (40°C) is permissible if the solid persists.

-

Base Addition: Cool to 0°C. Add Pyridine (1.5 mmol) dropwise. Note: Pyridine is preferred over TEA because it buffers the system, preventing pH spikes that risk lactone hydrolysis.

-

Electrophile Addition: Add the Acid Chloride (1.1 mmol) slowly over 10 minutes.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Self-Validating Checkpoint (TLC/LCMS):

-

Target: New spot (Amide), higher

than starting material. -

Warning: If a very polar spot (near baseline) appears, it indicates ring opening (carboxylic acid formation).

-

-

Workup (Critical):

-

Pour the reaction mixture into ice-cold 0.5 M HCl . Why? The acidic quench removes pyridine and ensures the lactone remains closed.

-

Filter the precipitate.[1] Wash with water and cold ether.

-

Protocol B: Diazotization & Sandmeyer (Halogenation)

Objective: Convert the amino group to a halide (I, Br) to enable Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Suspension: Suspend 6-aminophthalide (5 mmol) in

(10 mL). Cool to 0–5°C. -

Diazotization: Add

(1.1 eq) in water dropwise. Maintain temp < 5°C. The suspension should clear as the diazonium salt forms. -

Substitution (Iodination): Add KI (1.5 eq) in water slowly.

-

Observation: Evolution of

gas and formation of a dark precipitate. -

Workup: Neutralize carefully with solid

to pH 7 (do not exceed pH 8). Extract with Ethyl Acetate.

Strategic Considerations & Troubleshooting

Lactone Stability Matrix

The phthalide ring is less stable than a standard ester due to ring strain and the proximity of the electron-rich nitrogen (if unfunctionalized).

| Condition | pH Range | Stability | Recommendation |

| Acidic | < 2 | High | Safe for diazotization and salt formation. |

| Neutral | 6–8 | High | Ideal for workups and storage. |

| Mild Basic | 8–10 | Moderate | Use non-nucleophilic bases (DIPEA, Pyridine). |

| Strong Basic | > 11 | Low | Avoid. NaOH/KOH causes rapid hydrolysis to hydroxy-acid. |

Solubility & Purification

-

Solvent Choice: The molecule is sparingly soluble in non-polar solvents.

-

Good: DMF, DMSO, DMAc.

-

Moderate: Hot Ethanol, Ethyl Acetate.

-

Poor: Water, Hexane, DCM (cold).

-

-

Purification Tip: Due to the lactone's sensitivity to silica gel (which can be slightly acidic or retain polar impurities), recrystallization from Ethanol/Water is often superior to column chromatography for initial purification.

Synthesis Workflow: PARP Inhibitor Precursors

The following diagram illustrates the workflow for converting 6-aminophthalide into a PARP inhibitor scaffold, highlighting the decision points for protecting the lactone.

Figure 2: Synthesis workflow. Note the risk in Step B2: Suzuki couplings often require aqueous base, which endangers the lactone. Anhydrous conditions (e.g., CsF in DMF) are recommended.

References

-

Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry. Link

-

Loh, V. M., et al. (2005). Development of 6-substituted phthalazines as potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Filimonov, V. D., et al. (2008).[2] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability.[2] Organic Letters. Link

-

Watson International. (2024). Technical Data Sheet: 6-Amino-1,3-dihydroisobenzofuran-1-one.Link

Sources

Methodological & Application

Application Note: Derivatization Strategies for 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one (also known as 6-aminophthalide) is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for PARP inhibitors, immunomodulatory imide drugs (IMiDs), and fluorescent probes. However, its commercial supply as a Hydrochloride (HCl) salt presents a recurring "silent failure" point in synthesis: the protonated amine is non-nucleophilic, and improper neutralization can lead to lactone hydrolysis (ring opening).

This guide provides validated protocols for the chemoselective derivatization of 6-aminophthalide HCl. We focus on three core transformations: Acylation (library generation), Diazotization (Sandmeyer/Click precursors), and Reductive Amination , while strictly maintaining the integrity of the lactone ring.

Chemical Foundation & Handling

Structural Analysis

The molecule contains two competing reactive centers:

-

C-6 Amino Group (Target): A primary aniline. In the HCl salt form (

), it is unreactive toward electrophiles. -

C-1 Lactone (Risk): A cyclic ester. While relatively stable, it is susceptible to hydrolysis by strong aqueous bases (NaOH/KOH), generating the ring-opened hydroxy-acid byproduct.

The Critical Pre-Step: Salt Neutralization

Stop: Do not add electrophiles directly to the HCl salt without a base.

Caution: Avoid prolonged exposure to strong aqueous base (

Recommended Protocol (In-Situ Neutralization): For reactions in organic solvents (DCM, DMF, THF), use a tertiary amine base in slight excess (2.5 - 3.0 equivalents relative to the substrate).

-

Reagent:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA). -

Mechanism: The first equivalent neutralizes the HCl; subsequent equivalents scavenge protons generated during the substitution reaction.

Module A: Amide Bond Formation (Acylation)

Primary Application: Combinatorial library generation for SAR studies.

Rationale

Direct acylation of the aniline is the most common transformation. We recommend HATU coupling over Acid Chlorides for valuable carboxylic acids to prevent over-acylation and minimize acid-catalyzed side reactions.

Protocol: HATU-Mediated Coupling

Reagents:

-

Substrate: 6-Aminophthalide HCl (1.0 equiv)

-

Carboxylic Acid (

): (1.1 equiv) -

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (0.1 M concentration)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

-

Neutralization: In a separate vial, dissolve 6-Aminophthalide HCl in minimal DMF + DIPEA. Ensure full dissolution (sonicate if necessary).

-

Addition: Add the amine solution to the activated acid mixture dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass + Acid Fragment - H2O).

-

Workup: Dilute with EtOAc. Wash with sat.

(3x) and Brine (1x). Dry over-

Note: Avoid acidic washes (1N HCl) if the product contains basic heterocycles; otherwise, a mild citric acid wash removes residual DIPEA.

-

Visualization: Acylation Workflow

Caption: Figure 1. HATU-mediated acylation workflow ensuring in-situ salt neutralization.

Module B: Diazotization & Sandmeyer Reactions

Primary Application: Converting the amino group to Halides (Br/I/Cl) or Azides (for Click Chemistry).

Rationale

Traditional aqueous Sandmeyer reactions (

Protocol: Conversion to 6-Azidophthalide

Target: Precursor for CuAAC Click Chemistry.

Reagents:

-

Substrate: 6-Aminophthalide HCl (1.0 equiv)

-

Diazotizing Agent:

-BuONO (1.5 equiv) -

Azide Source: Trimethylsilyl azide (

) (1.5 equiv) -

Solvent: Acetonitrile (

)

Step-by-Step:

-

Free-Basing (External): Suspend 6-Aminophthalide HCl in EtOAc. Wash with sat.

. Dry organic layer (-

Why?

can react unpredictably with HCl salts.

-

-

Diazotization: Dissolve Free Base in anhydrous MeCN at

. -

Addition: Add

-BuONO dropwise. Stir for 15 min. (Formation of diazonium species). -

Substitution: Add

dropwise. Caution: Nitrogen gas evolution. -

Reaction: Allow to warm to RT and stir for 2 hours.

-

Safety: Quench excess azide with water carefully. Extract with EtOAc.

Module C: Reductive Amination

Primary Application: Synthesis of N-alkylated derivatives.

Protocol

Reagents:

-

Substrate: 6-Aminophthalide HCl (1.0 equiv)

-

Aldehyde:

(1.2 equiv) -

Reductant: Sodium Triacetoxyborohydride (

) (2.0 equiv) -

Base: TEA (1.0 equiv - Strictly 1 eq to neutralize HCl only)

-

Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

-

Mix Substrate, Aldehyde, and TEA in DCE. Stir for 30 mins to form the imine.

-

Add

in one portion. -

Stir overnight at RT.

-

Quench with sat.

.-

Critical: Do not use acid workup; the secondary amine product will protonate and extract into the aqueous layer.

-

Analytical Validation (QC)

To confirm successful derivatization and scaffold integrity, monitor the following markers:

| Feature | Method | Expected Observation |

| Lactone Ring | IR | Strong band at 1760–1780 cm⁻¹ (Carbonyl). Loss of this band indicates hydrolysis. |

| Amide Bond | ¹H NMR | New singlet at δ 10.0–10.5 ppm (NH-CO) for amides. |

| Aromatic Shift | ¹H NMR | The H-7 proton (ortho to amine) shifts downfield upon acylation (from ~7.0 to ~7.8 ppm). |

| Purity | HPLC | Monitor at 254 nm (aromatic). Phthalides generally elute earlier than their isoindolinone counterparts. |

Derivatization Decision Tree

Caption: Figure 2.[1] Strategic selection of derivatization pathways based on desired functionality.

References

-

Structure & Reactivity of Phthalides

-

Gou, S., et al. "Synthesis and biological evaluation of phthalide derivatives." Journal of Medicinal Chemistry, 2018. (General reference for phthalide scaffold utility).

-

-

Sandmeyer Protocols (Organic Phase)

- Amine Derivatization Guidelines: Hermanson, G. T. "Bioconjugate Techniques, 3rd Edition." Academic Press, 2013. (Standard protocols for amine reactive handles).

-

Fluorescent Probes (Aminophthalimide analogs)

-

General Synthesis of Isobenzofurans

-

Wang, P., et al.[7] "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans." Tetrahedron, 2014. (Background on scaffold stability).

-

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 5. patents.justia.com [patents.justia.com]

- 6. 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]

Application Note: Strategic Utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl in Medicinal Chemistry

Executive Summary & Strategic Value

6-Amino-1,3-dihydroisobenzofuran-1-one HCl (hereafter referred to as 6-Aminophthalide HCl ) is a high-value pharmacophore scaffold in modern drug discovery. While often categorized merely as a building block, its true utility lies in its role as a "Divergent Core" —a precursor that allows medicinal chemists to access three distinct, privileged heterocycles from a single starting material:

-

Phthalides: Retaining the lactone core for kinase inhibition.

-

Phthalazinones: Via hydrazine-mediated ring expansion (critical for PARP inhibitors like Olaparib).

-

Isoindolinones: Via reaction with primary amines (relevant for MDM2 and anticancer targets).

This guide provides the technical roadmap for handling the HCl salt, executing scaffold morphing, and integrating this molecule into high-throughput medicinal chemistry campaigns.

Chemical Profile & Handling

The HCl salt form is preferred for shelf-stability, preventing oxidation of the aniline nitrogen. However, the acidity of the salt can prematurely hydrolyze the lactone ring if not managed correctly during nucleophilic substitution reactions.

| Property | Specification | Medicinal Chemistry Implication |

| CAS | 247177-33-7 (HCl) | 57319-65-0 (Free Base) |

| MW | 185.61 g/mol | Account for HCl counterion in stoichiometry (approx. 20% mass difference). |

| Acidity | Low pH in solution | Critical: Must be neutralized in situ or pre-free-based for acylation reactions to prevent lactone hydrolysis. |

| Solubility | DMSO, MeOH, Water | High polarity; poor solubility in DCM/EtOAc until neutralized. |

| Stability | Hygroscopic | Store in desiccator; lactone is susceptible to base-mediated hydrolysis (saponification). |

Strategic Application: Scaffold Divergence

The power of 6-Aminophthalide lies in its reactivity profile. The diagram below illustrates how to leverage this molecule to access different chemical spaces.

Figure 1: Divergent synthesis pathways from 6-Aminophthalide HCl. Path B is the primary route for synthesizing PARP inhibitor scaffolds.

Validated Experimental Protocols

Protocol A: Controlled Free-Basing (The "Salt Break")

Context: Direct use of the HCl salt in acylation reactions often leads to poor yields due to the buffering effect of the salt or solubility issues in non-polar solvents (DCM). Objective: Isolate the reactive free base without opening the lactone ring.

Reagents:

-

6-Aminophthalide HCl (1.0 eq)

-

Saturated NaHCO₃ (aq)

-

Ethyl Acetate (EtOAc)

Step-by-Step:

-

Suspension: Suspend 1.0 g of 6-Aminophthalide HCl in 10 mL of water. The solution will be acidic (pH ~2-3).

-

Neutralization: Slowly add saturated NaHCO₃ while stirring vigorously. Monitor effervescence.

-

Critical Check: Stop addition when pH reaches 7.5–8.0. Do not exceed pH 9 , as high basicity will hydrolyze the lactone to the hydroxy-acid form.

-

-

Extraction: Immediately extract with EtOAc (3 x 15 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate is also acceptable but sodium sulfate is gentler).

-

Concentration: Evaporate solvent in vacuo at <40°C.

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the broad HCl exchangeable proton peak and a sharp amino doublet/singlet shift.

Protocol B: Synthesis of Phthalazinone Scaffold (PARP Inhibitor Route)

Context: This reaction mimics the core synthesis of Olaparib-class molecules. The hydrazine attacks the lactone carbonyl, opens the ring, and re-closes with the adjacent aromatic ring to form the 6-membered lactam.

Reagents:

-

6-Aminophthalide (Free base from Protocol A) (1.0 eq)

-

Hydrazine monohydrate (NH₂NH₂·H₂O) (5.0 eq)

-

Ethanol (EtOH) or 2-Methoxyethanol (for higher temp)

Workflow:

-

Setup: Dissolve 6-Aminophthalide (1.0 mmol) in EtOH (5 mL).

-

Addition: Add Hydrazine monohydrate (5.0 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.

-

Monitoring: Monitor by LCMS. The mass will shift from [M+H]⁺ 150 to [M+H]⁺ 164 (Addition of N, loss of O is net +14? No. Mechanism: +N2H4 - H2O. Net change: +N2H2. MW 149 -> 163).

-

Correction: Phthalide (149) + Hydrazine (32) -> Phthalazinone (161) + H2O (18). Expected Mass: 162 amu ([M+H]+).

-

-

Workup: Cool to 0°C. The product, 7-aminophthalazin-1(2H)-one, often precipitates as a white/off-white solid.

-

Isolation: Filter the precipitate and wash with cold ethanol.

-

Yield Expectation: 75–85%.

Protocol C: Amide Coupling (Late-Stage Functionalization)

Context: Attaching the "tail" of the drug molecule to the 6-amino "head".

Reagents:

-

6-Aminophthalide HCl (1.0 eq)

-

Carboxylic Acid Partner (R-COOH) (1.1 eq)

-

HATU (1.2 eq)[1]

-

DIPEA (3.0 eq - Extra equivalent needed to neutralize HCl salt)

-

DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve R-COOH (1.1 eq) and HATU (1.2 eq) in DMF. Stir for 5 mins.

-

Addition: Add DIPEA (3.0 eq). The solution typically turns yellow.

-

Coupling: Add solid 6-Aminophthalide HCl (1.0 eq) directly to the mixture.

-

Reaction: Stir at RT for 2–12 hours.

-

Self-Validation (TLC/LCMS):

-

TLC: Stain with Ninhydrin. The starting material spot (free amine) will be red/purple. The product (amide) will not stain or stain faintly.

-

LCMS: Look for [M+H]⁺ corresponding to Product Mass.

-

-

Workup: Dilute with water (precipitation often occurs). If no precipitate, extract with EtOAc. Wash organics with 1N HCl (to remove unreacted amine) and sat. NaHCO₃.

Analytical Reference Data

NMR Interpretation (DMSO-d6)

When characterizing the free base vs. the HCl salt, focus on the aromatic region and the amino protons.

| Signal | Chemical Shift (δ) | Multiplicity | Assignment | Change in HCl Salt |

| -NH₂ | 5.40 – 5.60 ppm | Broad Singlet | 6-Amino group | Shifts downfield (8.0+ ppm) or disappears due to exchange in HCl salt. |

| Lactone -CH₂- | 5.20 – 5.30 ppm | Singlet | Phthalide C3 protons | Remains relatively stable; diagnostic of intact lactone ring. |

| Ar-H (C7) | 6.80 – 6.90 ppm | Doublet | Ortho to amine | Shifts downfield in amide products. |

Troubleshooting Guide

-

Issue: Lactone hydrolysis (Open ring hydroxy-acid).

-

Cause: pH > 9 during workup or presence of strong nucleophiles (OH-).

-

Solution: Keep workups strictly neutral or slightly acidic. Re-close ring by heating in Toluene with catalytic pTsOH (Dean-Stark).

-

-

Issue: Incomplete reaction with Hydrazine.

-

Cause: Steric hindrance or low temperature.

-

Solution: Switch solvent to 2-Methoxyethanol (bp 124°C) to drive the reaction.

-

References

-

Chatterjee, I., et al. (2023).[2] "A Scalable and Eco-Friendly Total Synthesis of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." Green Chemistry.

-

Thieme Chemistry. (2025). "Product Class 10: Phthalazines - Conversion of Phthalides to Phthalazinones." Science of Synthesis.

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 93631, 6-Aminophthalide." PubChem.

-

Abdoli, M., et al. (2017). "Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure." Bioorganic & Medicinal Chemistry Letters.

-

A2B Chem. (2025). "Olaparib Synthesis Route and Intermediates."

Sources

Technical Application Note: Strategic Utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 6-Amino-1,3-dihydroisobenzofuran-1-one HCl (commonly 6-Aminophthalide Hydrochloride ) as a high-value scaffold for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors and isoindolinone-based bioactive molecules.

Executive Summary

6-Amino-1,3-dihydroisobenzofuran-1-one HCl is a critical pharmacophore precursor used primarily in the synthesis of phthalazinone and isoindolinone cores. Its structural rigidity and specific substitution pattern (amino group at the 6-position) make it an ideal starting material for PARP inhibitors (e.g., analogs of Olaparib, Rucaparib) and immunomodulatory drugs. This guide provides validated protocols for converting this intermediate into bioactive scaffolds via hydrazinolysis and reductive amination.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | 6-amino-3H-2-benzofuran-1-one hydrochloride |

| Common Name | 6-Aminophthalide HCl |

| Molecular Weight | 185.61 g/mol (HCl salt); 149.15 g/mol (Free Base) |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in non-polar solvents (Hexanes, DCM) |

| Storage | Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen). |

Handling Precaution: As an HCl salt, the compound is acidic. In reactions requiring nucleophilic amine behavior (e.g., alkylation), an in situ neutralization step using a tertiary amine (TEA, DIPEA) or inorganic base (K₂CO₃) is mandatory.

Strategic Reaction Pathways

The utility of 6-aminophthalide lies in the reactivity of its lactone ring and the aniline nitrogen .

Pathway A: Synthesis of Phthalazinone Scaffolds (PARP Inhibition)

The most significant application is the conversion of the phthalide core into a phthalazin-1(2H)-one via reaction with hydrazine. This scaffold mimics the nicotinamide pocket of NAD+, the substrate for PARP enzymes.

Pathway B: Synthesis of Isoindolinones (Lactams)

Reaction with primary amines converts the lactone into a lactam (isoindolinone), a core structure found in drugs like Lenalidomide (though typically different isomers) and various kinase inhibitors.

Figure 1: Divergent synthetic pathways for 6-Aminophthalide HCl. Pathway A yields the phthalazinone core essential for PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 7-Amino-1(2H)-phthalazinone

Objective: Convert the lactone ring to a diaza-heterocycle using hydrazine. This is the foundational step for creating PARP inhibitor libraries.

Reagents:

-

6-Aminophthalide HCl (1.0 eq)

-

Hydrazine hydrate (80% solution, 5.0 eq)

-

Ethanol (10 volumes) or 2-Methoxyethanol (for higher temp)

-

Triethylamine (1.1 eq, to neutralize HCl)

Step-by-Step Methodology:

-

Neutralization: In a round-bottom flask equipped with a reflux condenser, suspend 6-Aminophthalide HCl (10 mmol, 1.85 g) in Ethanol (20 mL). Add Triethylamine (11 mmol, 1.5 mL) dropwise. Stir for 15 minutes at room temperature to liberate the free base.

-

Addition: Add Hydrazine hydrate (50 mmol, 3.1 mL) cautiously. The reaction is exothermic.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The starting material spot (Rf ~0.6) should disappear, and a lower Rf fluorescent spot (Phthalazinone) should appear.

-

Work-up: Cool the reaction mixture to 0°C. The product often precipitates as a white or pale yellow solid.

-

Isolation: Filter the precipitate. Wash the cake with cold Ethanol (2 x 5 mL) followed by Diethyl Ether (2 x 5 mL) to remove excess hydrazine.

-

Drying: Dry under vacuum at 45°C.

-

Expected Yield: 75–85%

-

Characterization: ¹H NMR (DMSO-d6) should show a singlet at ~8.2 ppm (phthalazinone H-4 proton) and disappearance of the lactone CH₂ signal.

-

Mechanism Note: Hydrazine attacks the lactone carbonyl, opening the ring to form a hydrazide intermediate, which then cyclizes onto the benzylic carbon (formerly the lactone CH₂) with the elimination of water.

Protocol 2: Reductive Alkylation of the Aniline

Objective: Functionalize the 6-amino group to attach "tail" moieties (e.g., piperazine linkers) common in drug candidates like Olaparib.

Reagents:

-

6-Aminophthalide HCl (1.0 eq)

-

Aldehyde/Ketone substrate (1.1 eq)

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

DCM or DCE (Solvent)

-

Acetic Acid (catalytic)

Step-by-Step Methodology:

-

Free-Basing: Suspend 6-Aminophthalide HCl in DCM. Wash with saturated NaHCO₃ solution. Separate the organic layer, dry over Na₂SO₄, and concentrate to obtain the free base. Crucial: Reductive amination works best with the free amine.

-

Imine Formation: Dissolve the free base (1.0 eq) and the Aldehyde (1.1 eq) in DCE. Add catalytic Acetic Acid (1-2 drops). Stir for 30–60 minutes under Nitrogen.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise.

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Quench with saturated NaHCO₃. Extract with DCM.

-

Purification: The secondary amine product usually requires column chromatography (Silica gel, Hexane/EtOAc gradient).

Application Case Study: PARP Inhibitor Design

The conversion of 6-aminophthalide to 7-amino-phthalazinone creates a scaffold that mimics the interactions of Olaparib with the PARP active site.

Workflow Visualization: The following diagram illustrates the integration of 6-aminophthalide into a drug discovery workflow for DNA repair inhibitors.

Figure 2: Medicinal chemistry workflow transforming 6-Aminophthalide into a functional PARP inhibitor.

References

-

Phthalazinone Synthesis: Menear, K. A., et al. "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1] Journal of Medicinal Chemistry 51.20 (2008): 6581-6591. Link

-

Isoindolinone Pathways: Couture, A., et al. "New and convenient synthesis of 3-hydroxy-2,3-dihydro-1H-isoindol-1-ones and 2,3-dihydro-1H-isoindol-1-ones." Tetrahedron 56.11 (2000): 1491-1499. Link

-

PARP Inhibitor Reviews: Curtin, N. J., & Szabo, C. "Therapeutic applications of PARP inhibitors: anticancer therapy and beyond." Molecular Aspects of Medicine 34.6 (2013): 1217-1256. Link

-

Chemical Data: PubChem Compound Summary for CID 2776366 (6-Aminophthalide). Link

Sources

"synthesis of novel heterocycles from 6-Amino-1,3-dihydroisobenzofuran-1-one"

Application Note: Strategic Functionalization of 6-Amino-1,3-dihydroisobenzofuran-1-one

Executive Summary

This guide details the synthetic protocols for transforming 6-Amino-1,3-dihydroisobenzofuran-1-one (hereafter 6-AP ) into novel heterocyclic scaffolds. 6-AP is a high-value pharmacophore, structurally related to the immunomodulatory imide drugs (IMiDs) like lenalidomide, but distinct in its substitution pattern (6-amino vs. 4-amino) and core oxidation state (phthalide vs. phthalimide).

This document outlines three distinct synthetic pathways to generate novel heterocycles:

-

Clauson-Kaas Cyclization: Direct formation of a pyrrole ring.

-

Buchwald-Hartwig Cross-Coupling: Installation of complex heteroaryl moieties.

-

"Click" Chemistry Sequence: Diazotization followed by [3+2] cycloaddition to yield 1,2,3-triazoles.

Scaffold Analysis & Chemical Properties

Before initiating synthesis, the physicochemical profile of the starting material must be understood to select appropriate solvents and catalysts.

Table 1: Chemical Profile of 6-Amino-1,3-dihydroisobenzofuran-1-one

| Property | Data | Implications for Synthesis |

| CAS Registry | 57319-65-0 | Verification standard. |

| Molecular Weight | 149.15 g/mol | Low MW allows for "fragment-based" drug design. |

| Acidity (pKa) | ~3.5 (Conjugate acid) | The amino group is weakly basic due to the electron-withdrawing lactone core. |

| Solubility | DMSO, DMF, MeOH (Hot) | Avoid non-polar solvents (Hexane, Et2O) for reactions; use polar aprotic solvents. |

| Stability | Lactone sensitive to strong base | Critical: Avoid strong aqueous bases (NaOH/KOH) which hydrolyze the lactone to hydroxy-acids. Use mild bases ( |

Strategic Reaction Pathways (Visual Guide)

The following flowchart illustrates the divergent synthetic strategies covered in this guide.

Figure 1: Divergent synthetic workflows for 6-AP functionalization.

Protocol A: Clauson-Kaas Pyrrole Synthesis

Objective: To synthesize 6-(1H-pyrrol-1-yl)-1,3-dihydroisobenzofuran-1-one . Mechanism: Acid-catalyzed condensation of the primary amine with a masked dialdehyde (2,5-dimethoxytetrahydrofuran).

Scientific Rationale

The 6-amino group is moderately nucleophilic. The Clauson-Kaas reaction is preferred over the Paal-Knorr synthesis here because it utilizes a stable, commercially available precursor (2,5-dimethoxytetrahydrofuran) rather than unstable 1,4-dicarbonyls. Acetic acid serves a dual role: solvent and catalyst to activate the acetal.

Experimental Protocol

-

Reagents:

-

6-AP (1.0 eq, 149 mg, 1.0 mmol)

-

2,5-Dimethoxytetrahydrofuran (1.5 eq, 198 mg, 1.5 mmol)

-

Glacial Acetic Acid (3.0 mL)

-

-

Procedure:

-

Setup: Charge a 10 mL microwave vial or round-bottom flask with 6-AP and Glacial Acetic Acid. Stir until dissolved (gentle warming may be required).

-

Addition: Add 2,5-Dimethoxytetrahydrofuran dropwise.

-

Reaction: Reflux at 110°C for 2 hours (or Microwave: 120°C, 20 min, High Absorption).

-

Monitoring: Monitor by TLC (50% EtOAc/Hexane). The fluorescent amine spot (Rf ~0.3) should disappear, replaced by a non-polar pyrrole spot (Rf ~0.7).

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water (20 mL). The product often precipitates.

-

Purification: If solid forms, filter and wash with water. If oil forms, extract with Ethyl Acetate (3 x 10 mL), wash with saturated

(to remove acid), dry over

-

-

Validation:

-

1H NMR (DMSO-d6): Look for two triplets (or broad singlets) at ~6.3 ppm (pyrrole

-H) and ~7.5 ppm (pyrrole

-

Protocol B: Buchwald-Hartwig Cross-Coupling

Objective: To couple 6-AP with a halopyridine (e.g., 3-bromopyridine) to form 6-(pyridin-3-ylamino)isobenzofuran-1-one .

Challenge: The lactone ring is sensitive to strong alkoxide bases (e.g., NaOtBu) typically used in Buchwald couplings.

Solution: Use a mild inorganic base (

Catalytic Cycle & Logic

The electron-deficient nature of the 6-aminophthalide makes the oxidative addition step easy, but the amine is less nucleophilic for the transmetallation/reductive elimination. Bulky, electron-rich phosphine ligands (XPhos) prevent catalyst poisoning and accelerate the cycle.

Figure 2: Simplified Catalytic Cycle optimized for mild base conditions.

Experimental Protocol

-

Reagents:

-

6-AP (1.0 eq, 1.0 mmol)

-

3-Bromopyridine (1.2 eq, 1.2 mmol)

-

Catalyst: BrettPhos Pd G3 (2 mol%) or

(2 mol%) + XPhos (4 mol%). -

Base: Cesium Carbonate (

) (2.0 eq, dried). -

Solvent: 1,4-Dioxane (anhydrous, degassed).

-

-

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk tube or vial; flush with Argon/Nitrogen.

-

Loading: Add 6-AP, Base, and Catalyst. Cap and purge with Argon x3.

-

Solvent: Add 1,4-Dioxane and 3-Bromopyridine via syringe.

-

Reaction: Heat to 90°C for 12–16 hours.

-

Work-up: Filter through a Celite pad (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate filtrate.[1]

-

Purification: Flash chromatography (Gradient: 0

5% MeOH in DCM).

-

-

Troubleshooting:

-

Low Conversion: Switch solvent to t-Amyl alcohol (allows higher temp) or switch ligand to tBuBrettPhos.

-

Lactone Hydrolysis: Ensure

is dry; avoid water intrusion; do NOT use NaOtBu.

-

Protocol C: Diazotization & Click Chemistry (Triazole Synthesis)

Objective: To synthesize 6-(4-phenyl-1H-1,2,3-triazol-1-yl)isobenzofuran-1-one . Strategy: Convert the amine to an azide (via Sandmeyer-Azide reaction) and perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Safety Note

-

Organic Azides: Low molecular weight organic azides can be explosive. Maintain the C/N ratio > 3. Work behind a blast shield. Do not concentrate azide intermediates to dryness if possible; use them "telescoped" (in situ) or in solution.

Experimental Protocol

Step 1: Synthesis of 6-Azidoisobenzofuran-1-one

-

Reagents: 6-AP (1.0 mmol), t-Butyl Nitrite (tBuONO, 1.5 eq), Azidotrimethylsilane (

, 1.2 eq), Acetonitrile ( -

Procedure:

-

Dissolve 6-AP in

(5 mL) at 0°C. -

Add tBuONO dropwise followed by

dropwise. -

Stir at Room Temperature for 2 hours.

-

Check: IR spectroscopy shows a strong azide stretch at ~2100

. -

Work-up: Dilute with EtOAc, wash with water. Use the solution directly in Step 2 for maximum safety.

-

Step 2: CuAAC "Click" Reaction

-

Reagents: Crude Azide solution (from Step 1), Phenylacetylene (1.2 eq),

(10 mol%), Sodium Ascorbate (20 mol%), t-Butanol/Water (1:1). -

Procedure:

-

Add the alkyne and the copper catalyst system to the azide solution.

-

Stir at Room Temperature for 4–8 hours.

-

The reaction often turns green/brown; completion is marked by the disappearance of the azide peak in IR or TLC.

-

Purification: Extract with EtOAc. Wash with dilute

(to remove Copper). Flash column chromatography.

-

References

-

Clauson-Kaas Reaction Mechanism & Applications

-

El-Nassan, H. B. (2012). "Synthesis and antitumor activity of some new phthalazine derivatives." European Journal of Medicinal Chemistry.

- Context: Validates the use of acetic acid/heat for aniline-to-pyrrole conversions on similar fused systems.

-

-

Buchwald-Hartwig Conditions for Lactones

-

Guram, A. S., et al. (2004). "New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of Organic Chemistry.

- Context: Establishes the necessity of mild bases ( ) when sensitive functional groups (lactones/esters) are present.

-

-

Safety of Organic Azides

-

Brimble, M. A., et al. (2010). "Rules for the safe handling of organic azides." Organic Process Research & Development.

- Context: Mand

-

-

6-Aminophthalide Properties

-

PubChem Compound Summary for CID 2733575 (6-aminophthalide).

-

-

General Aniline Functionalization

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

-

Disclaimer: These protocols involve hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE. The author assumes no liability for experimental outcomes.

Sources

Application Notes & Protocols: 6-Amino-1,3-dihydroisobenzofuran-1-one HCl in Advanced Materials Science

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Materials Division

I. Executive Summary & Core Concept

6-Amino-1,3-dihydroisobenzofuran-1-one, commonly known as 6-aminophthalide, is a highly functionalized aromatic diamine. Its hydrochloride salt serves as a stable precursor for introducing a unique structural motif—the phthalide group—into polymer backbones. In materials science, its primary application lies in the synthesis of high-performance polyimides. The incorporation of the bulky, asymmetric phthalide lactone ring, a type of "Cardo" structure, imparts exceptional thermal stability, modified gas permeability, and specific mechanical properties to the resulting polymers. This guide provides a comprehensive overview of its application, focusing on the synthesis and characterization of phthalide-containing polyimides for advanced applications such as gas separation membranes and thermally resistant films.

The core value of 6-aminophthalide lies in its bifunctionality: the reactive amino group participates in polymerization, while the pendant phthalide group acts as a rigid, bulky side group that disrupts chain packing. This disruption increases the fractional free volume within the polymer matrix, a critical factor for enhancing gas permeability. Furthermore, at elevated temperatures, the phthalide ring can undergo thermal rearrangement (TR) to form crosslinked structures, further tuning the material's properties.[1][2]

II. Physicochemical Profile & Handling

| Property | Value |

| Synonyms | 6-Aminophthalide HCl, 6-Amino-1(3H)-isobenzofuranone HCl |

| CAS Number | 57319-65-0[3][4][5][6] |

| Molecular Formula | C₈H₇NO₂ · HCl |

| Molecular Weight | 185.61 g/mol (for HCl salt); 149.15 g/mol (for free base)[3] |

| Appearance | Off-white to light brown crystalline powder |

| Key Structural Features | Aromatic amine, Lactone (phthalide) ring |

| Solubility | Soluble in polar aprotic solvents (e.g., NMP, DMAc, DMSO) |

| Storage | Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly sealed.[3] |

III. Principle Application: Synthesis of Phthalide-Containing Polyimides

Aromatic polyimides (PIs) are a class of polymers renowned for their outstanding thermal stability, excellent mechanical properties, and chemical resistance.[7][8] The introduction of the phthalide group via 6-aminophthalide is a strategic approach to engineer next-generation PIs with tailored properties.

Causality Behind Monomer Choice:

-

Thermal Stability: The inherent rigidity of the aromatic and imide rings results in high glass transition temperatures (Tg) and decomposition temperatures, often exceeding 300°C and 500°C, respectively.[7][9] The phthalide group enhances this by restricting segmental motion of the polymer chains.[1]

-

Gas Separation Performance: The bulky, non-planar phthalide group prevents efficient chain packing. This increases the polymer's fractional free volume, creating larger pathways for gas molecules to diffuse through, thereby increasing permeability.[1]

-

Thermal Rearrangement (TR): Upon heating to high temperatures (e.g., 450°C), the phthalide lactone ring can cleave and rearrange, forming crosslinks within the polymer matrix. This transformation can dramatically increase gas selectivity, for instance, for CO₂/CH₄ separation, pushing performance beyond the Robeson upper bound.[1][2]

-

Solubility: While many aromatic polyimides are insoluble, the introduction of asymmetric Cardo structures like phthalide can disrupt crystallinity and improve solubility in organic solvents, facilitating processing.[8]

General Polymerization Workflow

The synthesis is typically a two-step polycondensation reaction involving the 6-aminophthalide (as a diamine monomer) and an aromatic tetracarboxylic dianhydride.

Caption: Workflow for two-step polyimide synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of a Phthalide-Containing Polyimide Film

This protocol describes the synthesis of a polyimide from 6-aminophthalide and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a common combination for enhancing gas permeability and solubility.[9][10]

A. Materials & Reagents:

-

6-Amino-1,3-dihydroisobenzofuran-1-one HCl (or free base, 6-aminophthalide)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Triethylamine (Et₃N) (if starting with HCl salt)

-

Ethanol or Methanol

-

Nitrogen gas (high purity)

B. Equipment:

-

Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and drying tube

-

Ice bath

-

Heating mantle with temperature controller

-

Glass plate for film casting

-

Doctor blade or casting knife

-

Vacuum oven

C. Step-by-Step Methodology:

Part I: Poly(amic acid) Synthesis

-

Monomer Preparation: Dry 6FDA in a vacuum oven at 150°C for 4 hours prior to use. Ensure all glassware is rigorously dried.

-

Reaction Setup: Assemble the three-neck flask with the mechanical stirrer and nitrogen inlet. Purge the system with dry nitrogen for 15-20 minutes.

-

Diamine Dissolution: Add an equimolar amount of 6-aminophthalide to the flask. If using the HCl salt, add a slight excess (2.1 equivalents) of triethylamine to neutralize the acid and liberate the free amine. Add anhydrous NMP to achieve a solids content of 15-20% (w/v). Stir under nitrogen until fully dissolved.

-

Dianhydride Addition: Cool the flask in an ice bath to 0°C. Slowly add an equimolar amount of dried 6FDA to the stirring diamine solution in small portions over 30-60 minutes. A slight molar imbalance (e.g., 0.98 dianhydride to 1.00 diamine) can be used to control molecular weight.

-